Hypoglycin

Description

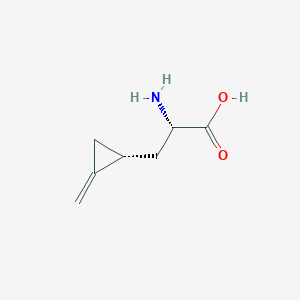

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-(2-methylidenecyclopropyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-4-2-5(4)3-6(8)7(9)10/h5-6H,1-3,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJZCXFXPZGUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871621 | |

| Record name | 3-(2-Methylidenecyclopropyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index], Solid | |

| Record name | Hypoglycine A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Hypoglycin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Yellow plates from methanol + water | |

CAS No. |

156-56-9 | |

| Record name | Hypoglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYPOGLYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Hypoglycin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280-284 °C, 280 - 284 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 872 | |

| Record name | HYPOGLYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 872 | |

| Record name | L-Hypoglycin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Trajectories in Hypoglycin Research

Early Academic Delineations of Hypoglycin Compounds

The initial discovery and structural elucidation of this compound compounds laid the groundwork for subsequent toxicological and biochemical investigations.

The pioneering work in the isolation of this compound compounds dates back to 1954, when Hassall et al. successfully isolated two toxic compounds in their crystalline form. These compounds were subsequently named this compound A and this compound B, a nomenclature derived from their observed hypoglycaemic activity nih.govnih.gov.

This compound A, identified as L-α-amino-β-[methylene cyclopropyl] propionic acid, is found in both the aril (the edible fleshy part) and the seeds of the ackee fruit (Blighia sapida) nih.govwikipedia.orguni.luhandwiki.org. In contrast, this compound B is predominantly located in the seeds of the ackee fruit wikipedia.orguni.luhandwiki.org. Chemically, this compound B is characterized as a γ-glutamyl conjugate of this compound A, also referred to as γ-glutamyl this compound handwiki.org. While both compounds exhibit hypoglycemic activity, this compound B is considered less potent than this compound A uni.luhandwiki.org. Methods for the isolation of this compound B have been developed, employing techniques such as ion exchange and size exclusion chromatography.

The synthesis of this compound A marked a significant milestone in its research, enabling more controlled studies of its properties. The first racemic synthesis of this compound A was achieved in 1958 by John Carbon, William Martin, and Leo Swett. Their synthetic approach involved the formation of the cyclopropane (B1198618) ring, starting from 2-bromopropene (B1265445) and ethyl diazoacetate.

Further advancements in synthetic chemistry led to the first asymmetric total synthesis of the individual diastereoisomers of this compound A. This was accomplished in 1992 by Jack Baldwin, Robert Adlington, David Bebbington, and Andrew Russell, who utilized Sharpless epoxidation as a key step to facilitate an asymmetric methylene (B1212753) cyclopropane synthesis.

Etiological Investigations in this compound-Associated Metabolic Disturbances

The understanding of this compound's role as a causative agent in specific biological syndromes emerged from decades of clinical observation and rigorous scientific investigation.

The association between the consumption of ackee fruit and a distinct illness, later termed Jamaican vomiting sickness (JVS), was first documented in 1875, with further reports emerging in 1904 nih.gov. JVS was particularly prevalent in Jamaica during the early 1900s, disproportionately affecting impoverished populations. The clinical presentation of JVS is characterized by an acute onset of severe vomiting, often followed by a period of weakness, prostration, and a deceptive lull before a recurrence of vomiting, convulsions, coma, and, in severe cases, death. A hallmark of the illness is profound hypoglycemia.

Early theories regarding the cause of this "vomiting sickness" were varied, including worm infestation and stomach inflammation. However, in 1915, H.H. Scott, then a government bacteriologist, controversially suggested that the consumption of unripe ackee was the underlying cause. It was not until 1954 that researchers at the University College of the West Indies (now the University of the West Indies), notably Professors Hill and Hassall, conclusively established the link between eating unripe ackee and the onset of vomiting sickness.

Following the isolation of this compound A and B in 1954 due to their hypoglycemic properties nih.govnih.gov, pivotal studies further solidified this compound A's role as the primary causative agent of JVS. In 1976, Tanaka et al. provided definitive confirmation that the ingestion of this compound A from unripe ackee fruit was indeed the cause of Jamaican vomiting sickness.

Subsequent in-depth investigations revealed that this compound A itself is a protoxin, meaning it is not directly toxic but is metabolized into a highly toxic compound within the body. The actual causative agent of JVS was identified as methylenecyclopropane (B1220202) acetyl CoA (MCPA-CoA), a metabolite formed from this compound A nih.govwikipedia.orguni.luhandwiki.org. The metabolic pathway involves the transamination of this compound A to methylenecyclopropyl-alanine (MCPA), followed by oxidative decarboxylation to yield MCPA-CoA.

MCPA-CoA exerts its detrimental effects by inhibiting several coenzyme A dehydrogenases, enzymes crucial for gluconeogenesis, the process of glucose production in the body nih.govwikipedia.orguni.luhandwiki.org. This inhibition leads to a depletion of glucose reserves and impairs the cells' ability to regenerate glucose, ultimately resulting in severe hypoglycemia nih.govuni.lu. Specifically, MCPA-CoA has been shown to severely and irreversibly inactivate short-chain acyl-CoA (SCADH), medium-chain acyl-CoA (MCADH), and isovaleryl-CoA (IVDH) dehydrogenases. It also impedes the transport of long-chain fatty acids and malate (B86768) across the mitochondrial membrane, further disrupting energy metabolism.

A critical factor in ackee fruit toxicity is the concentration of this compound A, which is significantly higher in unripe fruit (exceeding 1000 ppm) compared to fully mature fruit (less than 0.1 ppm) nih.govwikipedia.orguni.lu. Interestingly, as the fruit matures, the levels of this compound B in the seeds increase, suggesting that this compound B may serve as a reservoir for this compound A and play a role in the fruit's natural detoxification mechanism.

Ecological Distribution and Biotransformation Dynamics of Hypoglycin

Natural Occurrence and Concentration Profiles in Phytological Sources

Hypoglycin exists in different forms, primarily this compound A (HGA) and this compound B (HGB), each exhibiting distinct distribution patterns within their botanical hosts.

This compound A and this compound B in Blighia sapida (Ackee Fruit)

The ackee fruit (Blighia sapida), native to West Africa and naturalized in the Caribbean, contains both this compound A and this compound B. While this compound A is found in both the aril (the edible fleshy part) and the seeds, this compound B is predominantly confined to the seeds researchgate.netclinmedjournals.org.

The maturity stage of the ackee fruit significantly impacts the concentration of hypoglycins within its various components. As the fruit ripens, a notable decrease in this compound A concentration occurs in the arilli. In immature fruit, this compound A levels in the arilli can exceed 1000 ppm, but they decline to less than 0.1 ppm upon reaching full maturity researchgate.netscielo.bruwi.edu.

Studies on the 'Cheese' ackee variety have provided specific quantitative data on this dynamic. This compound A in green arilli and seeds was measured at approximately 8000 mg/kg. Upon ripening, these levels decreased to 271 mg/kg in the arilli and 1451 mg/kg in the seeds, respectively researchgate.netacs.orgnih.gov. Conversely, this compound B levels in the seeds demonstrated an inverse relationship, increasing substantially from 1629 mg/kg in green fruit to 11774 mg/kg in ripe fruit researchgate.netacs.orgnih.gov. This strong inverse correlation suggests that this compound B acts as a reservoir or "sink" for this compound A within the seeds, playing a role in the fruit's natural detoxification process during maturation researchgate.netacs.orgnih.gov. The husks of the ackee fruit also contain this compound A, with its content varying with ripeness clinmedjournals.orguwi.edu.

Table 1: this compound Content in 'Cheese' Ackee Fruit Components Across Maturity Stages (mg/kg) researchgate.netacs.orgnih.gov

| Fruit Component | Maturity Stage | This compound A (mg/kg) | This compound B (mg/kg) |

| Arilli | Green | ~8000 | Not specified |

| Arilli | Ripe | 271 | Not specified |

| Seeds | Green | ~8000 | 1629 |

| Seeds | Ripe | 1451 | 11774 |

Cyclopropylamino Acids in Acer Species (Maples)

Various species within the Acer genus, commonly known as maples, are recognized sources of cyclopropylamino acids, including this compound A and its homologues.

This compound A (HGA) is a prominent non-proteinogenic amino acid found in certain Acer species, particularly the sycamore maple (Acer pseudoplatanus) and the box elder maple (Acer negundo) vpisglobal.commdpi.comresearchgate.netukvetequine.comnih.gov. These species are significant sources of HGA in Europe and North America, respectively vpisglobal.com. HGA is present in various parts of these trees, including seeds (samaras), leaves, seedlings, and inflorescences vpisglobal.commdpi.comresearchgate.netukvetequine.comnih.gov.

For sycamore maple (Acer pseudoplatanus), the highest median concentrations of HGA have been observed in seedlings (770 mg/kg). Samaras (winged fruits) contain a median of 130 mg/kg, while leaves and inflorescences show lower median concentrations of 48 mg/kg and 24 mg/kg, respectively researchgate.netnih.gov.

Similarly, in box elder maple (Acer negundo), seedlings exhibit significantly higher median HGA concentrations (550 mg/kg) compared to other components. Samaras contain a median of 45 mg/kg, leaves 14 mg/kg, and inflorescences 24 mg/kg researchgate.netnih.gov.

Table 2: Median this compound A Concentrations in Sycamore and Box Elder Maple Components (mg/kg) researchgate.netnih.gov

| Tree Component | Sycamore Maple (A. pseudoplatanus) | Box Elder Maple (A. negundo) |

| Seedlings | 770 | 550 |

| Samaras | 130 | 45 |

| Leaves | 48 | 14 |

| Inflorescences | 24 | 24 |

Beyond these two primary species, this compound A has also been identified in other Acer species cultivated as ornamental trees in Europe, including silver maple (Acer saccharinum), sugar maple (Acer saccharum), Japanese maple (Acer palmatum), trident maple (Acer buergerianum), paperbark maple (Acer griseum), and Himalayan maple (Acer oblongum) researchgate.netnih.gov.

Recent research has confirmed the co-occurrence of this compound B (HGB) and γ-glutamyl-α-(methylenecyclopropyl)glycine (γ-glutamyl-MCPrG) in both sycamore maple (Acer pseudoplatanus) and box elder maple (Acer negundo) mdpi.comacs.orgresearchgate.netsciprofiles.comdntb.gov.ua. This detection, achieved through high-resolution mass spectrometry, marked the first reported instance of these dipeptides in maple species since 1973 mdpi.comresearchgate.netsciprofiles.comdntb.gov.ua. This compound B is a dipeptide formed by the conjugation of glutamic acid and this compound A mdpi.comacs.orgwikipedia.org. The presence of these dipeptides in maple species may influence the understanding of animal intoxications following the ingestion of maple plant material mdpi.comresearchgate.netsciprofiles.comdntb.gov.ua.

Presence of this compound in Other Sapindaceae Genera

This compound A is not exclusive to Blighia sapida but is also found in other genera within the Sapindaceae family. This family includes various Acer species (maples), which are a significant source of HGA, particularly in their seeds and seedlings. vettimes.comresearchgate.netmdpi.comvpisglobal.comnih.govmdpi.com

Key Acer species known to contain this compound A include:

Sycamore maple (Acer pseudoplatanus), a primary source in Europe. vettimes.comresearchgate.netvpisglobal.comnih.gov

Box elder (Acer negundo), a common source in North America. vettimes.comresearchgate.netvpisglobal.comnih.govwikipedia.org

Silver maple (Acer saccharinum). researchgate.net

Sugar maple (Acer saccharum). vettimes.comresearchgate.net

Japanese maple (Acer palmatum). vettimes.comresearchgate.net

Trident maple (Acer buergerianum). researchgate.net

Paperbark maple (Acer griseum). researchgate.net

Himalayan maple (Acer oblongum). researchgate.net

Conversely, some Acer species, such as the field maple (Acer campestre) and Norway maple (Acer platanoides), have not been found to produce the toxin. vettimes.comnih.gov

Beyond the Acer genus, this compound A or similar toxic amino acid derivatives, such as methylenecyclopropylglycine (B50705) (MCPG), are also present in the fruits of other Sapindaceae members, including:

Lychee (Litchi chinensis). nih.govwikipedia.orgfda.govcdc.gov

Longan (Dimocarpus longan). wikipedia.orgcdc.govnih.gov

Mamoncillo (Melicoccus bijugatus). cdc.gov

These compounds are often referred to as "soapberry toxins" due to their prevalence in this family. wikipedia.org

Biosynthetic Pathways and Metabolic Interconversions

The biosynthesis of this compound and its subsequent metabolic interconversions are complex processes involving specific enzymatic mechanisms.

Elucidation of L-β-(methylenecyclopropyl)-alanine (this compound) Biosynthesis in Blighia sapida

The biosynthesis of L-β-(methylenecyclopropyl)-alanine, commonly known as this compound A, in Blighia sapida has been investigated through various approaches. Research has proposed a biosynthetic pathway involving the addition of two 1-carbon units to α-ketobutyrate. uwi.edu This is followed by the condensation of acetyl CoA with the α-keto analogue of 2-(methylenecyclopropyl) glycine (B1666218). uwi.edu Subsequent steps in the pathway are believed to be analogous to the biosynthetic pathway for leucine (B10760876). uwi.edu While the biogenetic origin was previously thought to be derived from leucine or isoleucine, recent investigations suggest a different pathway. cybertaxonomy.org

Enzymatic Mechanisms of this compound B Formation from this compound A

This compound B is a dipeptide formed from the condensation of glutamic acid and this compound A. nih.govwikipedia.orghandwiki.org This conversion is an important aspect of this compound A metabolism, particularly during the ripening of ackee fruit. The enzymatic mechanism responsible for the formation of this compound B from this compound A is catalyzed by γ-glutamyl-transpeptidase. wikipedia.orgresearchgate.netmdpi.com In Blighia sapida, this compound B is considered a reservoir for this compound A, and its proportion increases as the fruit ripens, demonstrating an inverse relationship between the concentrations of HGA in the arils and seeds and HGB in the seeds. wikipedia.orgresearchgate.netmdpi.complos.org

Transference of this compound A and Metabolites into Biological Matrices of Grazing Animals

When grazing animals ingest plants containing this compound A, the compound and its metabolites are transferred into various biological matrices. This compound A is metabolized in the body into methylenecyclopropyl acetic acid (MCPA), which is the primary toxic metabolite. tandfonline.comwikipedia.orgvettimes.comfortunejournals.comnih.govnih.gov This conversion occurs through α-oxidation, where HGA is converted to methylenecyclopropylpyruvate (B1263610) (MCP-pyruvate) by an aminotransferase in the cytosol. nih.gov MCP-pyruvate is then decarboxylated and conjugated as a CoA ester (MCPA-CoA) in the liver by a mitochondrial branched-chain dehydrogenase. nih.gov

These toxic metabolites can be detected in the blood and urine of affected animals. vettimes.comresearchgate.netcabidigitallibrary.orgplos.orgnih.gov Studies on horses with atypical myopathy, caused by ingesting Acer species, have shown the presence of HGA and its metabolites in various tissues. mdpi.com

The distribution of this compound A and its metabolites (such as MCPA-carnitine and MCPA-glycine) in different tissues of affected horses can vary:

| Tissue/Matrix | This compound A Concentration (relative to M. semitendinosus) | Metabolites (MCPA-carnitine, MCPA-glycine) | Source |

| Pancreas | Up to 23.8 times higher | Detected | mdpi.com |

| Heart | Higher | Detected | mdpi.com |

| Liver | Higher | Detected | mdpi.com |

| Kidney | Higher | Detected | mdpi.com |

| Serum | Higher | Detected | mdpi.complos.orgnih.gov |

| Skeletal Muscles (e.g., M. semitendinosus) | Generally lower | Detected | mdpi.com |

| Milk | Detected (in dairy cows) | Detected | nih.gov |

| Urine | Detected | Elevated concentrations of acylcarnitines and dicarboxylic acids | vettimes.comresearchgate.netcabidigitallibrary.orgplos.orgnih.gov |

The presence of these compounds in biological matrices highlights the systemic impact of this compound ingestion in grazing animals. dengie.comresearchgate.netmdpi.commdpi.comnih.gov

Structural Analogues and Their Biochemical Parallels with Hypoglycin

Methylenecyclopropylglycine (B50705) (MCPG): Structural and Metabolic Comparisons

Methylenecyclopropylglycine (MCPG) is a lower homologue of hypoglycin A, meaning it has a similar core structure but differs by a single methylene (B1212753) group in its side chain. nih.gov Both are non-proteinogenic amino acids found in plants of the Sapindaceae family, such as in lychee and ackee fruits, as well as in the seeds and seedlings of some maple species. researchgate.netresearchgate.net

Structurally, both molecules possess the reactive methylenecyclopropyl group, which is key to their toxicity. Upon ingestion, both this compound A and MCPG are metabolized in the liver. This compound A is converted to its toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA). researchgate.netsemanticscholar.org Similarly, MCPG is metabolized to methylenecyclopropylformyl-CoA (MCPF-CoA). semanticscholar.orgnih.gov

These metabolites, MCPA-CoA and MCPF-CoA, are the ultimate toxic agents that disrupt mitochondrial fatty acid β-oxidation. semanticscholar.orgnih.gov They achieve this by irreversibly inhibiting various acyl-CoA dehydrogenases. researchgate.netnih.gov However, their specific targets within the β-oxidation pathway differ. MCPA-CoA, derived from this compound A, strongly inhibits short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov In contrast, the toxic metabolite of MCPG, methylenecyclopropylformyl-CoA, has been shown to inhibit 2-methyl-branched-chain-acyl-CoA dehydrogenase and enoyl-CoA hydratase. nih.gov This inhibition leads to an accumulation of specific acyl-CoAs and a subsequent depletion of acetyl-CoA and ATP, which are critical for gluconeogenesis. nih.gov The disruption of these pathways results in hypoglycemia, a hallmark of poisoning by both compounds. nih.govnih.gov

| Feature | This compound A | Methylenecyclopropylglycine (MCPG) |

|---|---|---|

| Chemical Structure | L-ɑ-amino-β-methylene-cyclopropyl propionic acid researchgate.net | α-(Methylenecyclopropyl)glycine researchgate.net |

| Toxic Metabolite | Methylenecyclopropylacetyl-CoA (MCPA-CoA) researchgate.net | Methylenecyclopropylformyl-CoA (MCPF-CoA) semanticscholar.org |

| Primary Enzyme Inhibition | Short-chain and medium-chain acyl-CoA dehydrogenases nih.gov | 2-methyl-branched-chain-acyl-CoA dehydrogenase and enoyl-CoA hydratase nih.gov |

| Biochemical Consequence | Inhibition of fatty acid β-oxidation, leading to hypoglycemia nih.govnih.gov | Inhibition of fatty acid β-oxidation, leading to hypoglycemia nih.govnih.gov |

Gamma-Glutamyl Conjugates: this compound B and Gamma-Glutamyl-MCPG

Both this compound A and MCPG can exist as gamma-glutamyl conjugates, known as this compound B and γ-glutamyl-MCPG, respectively. mdpi.comresearchgate.net These dipeptides are formed by the attachment of a glutamic acid molecule to the amino group of this compound A or MCPG via a gamma-glutamyl linkage. researchgate.netnih.gov This conjugation is believed to be mediated by the enzyme γ-glutamyl-transpeptidase. nih.govnih.gov

This compound B is found in the seeds of the ackee fruit and is considered a less potent toxin than this compound A. wikipedia.orgresearchgate.net It is often described as a storage form or a reservoir for this compound A. nih.govnih.gov During the ripening of the ackee fruit, the concentration of this compound A in the arils decreases, while the concentration of this compound B in the seeds increases, suggesting a detoxification mechanism within the fruit itself. researchgate.net However, upon ingestion, it is possible for this compound B to be hydrolyzed back to this compound A, releasing the more toxic compound. nih.gov

| Feature | This compound B | Gamma-Glutamyl-MCPG |

|---|---|---|

| Composition | γ-L-glutamyl-hypoglycin A researchgate.net | γ-glutamyl-α-(methylenecyclopropyl)glycine nih.gov |

| Relative Toxicity | Less potent than this compound A researchgate.net | Lower hypoglycemic activity than MCPG nih.gov |

| Biological Role | Considered a reservoir or storage form of this compound A nih.govnih.gov | Potential precursor to MCPG upon hydrolysis nih.gov |

| Formation Enzyme | Believed to be mediated by γ-glutamyl-transpeptidase nih.govnih.gov |

Cellular and Molecular Mechanisms of Hypoglycin Action

Enzyme Inhibition by Hypoglycin Metabolites

Inhibition of Acyl-CoA Dehydrogenases

Isovaleryl CoA Dehydrogenase (IVDH)

A primary target of this compound A's active metabolite, MCPA-CoA, is isovaleryl-CoA dehydrogenase (IVDH). nih.gov MCPA-CoA functions as a "suicide" inhibitor of IVDH, an intramitochondrial flavoenzyme crucial in the catabolism of the branched-chain amino acid, leucine (B10760876). nih.govwikipedia.org The inhibition of IVDH by this compound A has been demonstrated to induce a condition resembling isovaleric acidemia in experimental animal models. pnas.org This specific enzymatic blockade within the leucine degradation pathway is a key mechanism by which this compound exerts its toxic effects. researchgate.net Beyond IVDH, MCPA-CoA also inhibits other acyl-CoA dehydrogenases (ACADs), including short-chain and medium-chain acyl-CoA dehydrogenases. wikipedia.orgbiorxiv.org

Formation of Irreversible Complexes with FAD Cofactors

The inhibitory action of MCPA-CoA on acyl-CoA dehydrogenases, including IVDH, is characterized by the formation of irreversible complexes with their flavin adenine (B156593) dinucleotide (FAD) cofactors. wikipedia.orggsconlinepress.comnih.govnih.gov This covalent binding to FAD leads to the irreversible inactivation of these critical enzymes. gsconlinepress.comnih.gov The process involves a deprotonation step, followed by a bond cleavage, which results in the formation of a conjugated carbanion. This carbanion then covalently attaches to the FAD coenzyme, thereby disabling the enzyme's catalytic function. gsconlinepress.com For instance, during the inactivation of general acyl-CoA dehydrogenase by MCPA-CoA, approximately 80% of the enzyme's FAD is covalently and irreversibly modified. nih.gov

Inhibition of Malate (B86768) and Long-Chain Fatty Acid Transport Across Mitochondrial Membranes

The active metabolite of this compound A, MCPAA, inhibits the transport of both long-chain fatty acids and malate across the mitochondrial membranes. clinmedjournals.orgglobalscienceresearchjournals.org This interference with mitochondrial transport processes leads to a reduction in fatty acid metabolism, which in turn results in an increased reliance on and utilization of glucose. clinmedjournals.org Long-chain fatty acids typically require a specialized carnitine-dependent shuttle system to traverse the mitochondrial membranes and enter the mitochondrial matrix for beta-oxidation. researchgate.netnih.govuh.edu This system involves enzymes such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), along with a translocase. researchgate.net While medium- and short-chain fatty acids can directly enter the mitochondria, the inhibition of long-chain fatty acid oxidation by this compound A or its metabolite, methylenecyclopropylacetic acid, is a critical aspect of its toxicity. pnas.orgnih.gov

Analogous Inhibition by Methylenecyclopropylformyl-CoA (MCPF-CoA)

Methylenecyclopropylglycine (B50705) (MCPG), an analog of this compound A, also exhibits inhibitory effects on metabolic pathways. MCPG is metabolized to methylenecyclopropylformyl-CoA (MCPF-CoA), which specifically inhibits 2-methyl-branched-chain acyl-CoA dehydrogenase. This enzyme plays a crucial role in leucine metabolism. Both this compound and MCPG are known to induce hypoglycemia, although the doses required and the associated side effects may differ between the two compounds. d-nb.info While this compound's primary physiological impact is often attributed to the inactivation of medium- and short-chain acyl-CoA dehydrogenases, MCPG's inhibitory action appears to be more focused on branched-chain acyl-CoA dehydrogenase. d-nb.info

Effects on Branched-Chain Amino Acid Metabolism

This compound A significantly impacts the metabolism of branched-chain amino acids, particularly by inhibiting the oxidation of leucine. pnas.org In contrast, the oxidation of other branched-chain amino acids like valine and isoleucine does not appear to be significantly affected by this compound A. pnas.org

Disruption of Leucine Degradation Pathways

The disruption of leucine degradation pathways is a hallmark effect of this compound A. Upon ingestion, this compound A is transformed by the branched-chain alpha-keto acid dehydrogenase complex into its toxic metabolite, MCPA-CoA. wikipedia.org This MCPA-CoA then acts as a potent inhibitor of isovaleryl-CoA dehydrogenase (IVDH), an enzyme indispensable for the normal breakdown of leucine. nih.govwikipedia.orgresearchgate.net The inhibition of IVDH by MCPA-CoA is a "suicide" inhibition, involving the covalent binding of the inhibitor to the enzyme's FAD cofactor, which leads to its irreversible inactivation. nih.gov A deficiency in IVDH activity in humans is known to cause isovaleric acidemia, highlighting the critical role of this enzyme in metabolic health. nih.gov

Inhibition of Valine and Isoleucine Metabolism at Acyl-CoA Dehydrogenation Steps

The profound metabolic disruptions induced by this compound are primarily mediated by its active metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA) nih.govd-nb.infofortunejournals.comwikipedia.org. This highly reactive compound serves as a potent inhibitor of various mitochondrial acyl-CoA dehydrogenases, which are crucial enzymes in the catabolism of fatty acids and several amino acids nih.govd-nb.infofortunejournals.comnih.govnih.gov. The specific impact on valine and isoleucine metabolism occurs at their respective acyl-CoA dehydrogenation steps, leading to the accumulation of characteristic metabolites nih.gov.

While some earlier reports suggested that the oxidation of valine and isoleucine might not be significantly inhibited by this compound A, more comprehensive analyses, including the identification of abnormal metabolites in the urine of this compound-treated rats, confirm an impairment of these pathways nih.govpnas.org. The mechanism involves the direct inactivation of specific acyl-CoA dehydrogenases by MCPA-CoA.

For isoleucine catabolism, MCPA-CoA has been demonstrated to inhibit short/branched-chain acyl-CoA dehydrogenase (SBCAD, also known as ACADSB) nih.gov. SBCAD is responsible for the dehydrogenation of (S)-2-methylbutyryl-CoA, an intermediate formed during the breakdown of isoleucine nih.gov. The impairment of alpha-methylbutyryl-CoA dehydrogenation, another step in isoleucine metabolism, has also been observed, though often to a lesser degree than the inhibition seen in leucine metabolism (specifically, isovaleryl-CoA dehydrogenation) pnas.org.

The inhibition mechanism of MCPA-CoA is often described as a "suicide" inactivation, where the metabolite forms a covalent adduct with the flavin prosthetic group of the target acyl-CoA dehydrogenases, thereby rendering them catalytically inactive d-nb.info. This targeted disruption of essential catabolic pathways impairs the body's ability to generate energy from both fatty acids and certain amino acids, contributing significantly to the metabolic derangements characteristic of this compound toxicity wikipedia.orgfrontiersin.org.

The following table summarizes the reported effects of MCPA-CoA on key acyl-CoA dehydrogenases involved in branched-chain amino acid and fatty acid metabolism:

| Enzyme | Primary Substrate Amino Acid / Pathway | Effect of MCPA-CoA | Reference |

| Isovaleryl-CoA Dehydrogenase (IVD) | Leucine | Inhibited | nih.govnih.govpnas.org |

| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD/ACADSB) | Isoleucine | Inhibited | nih.gov |

| Alpha-Methylbutyryl-CoA Dehydrogenase | Isoleucine | Impaired | pnas.org |

| Isobutyryl-CoA Dehydrogenase (ACAD8) | Valine | Not Inhibited | nih.govpnas.org |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Fatty Acids | Inhibited | d-nb.infonih.govnih.gov |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Fatty Acids | Inhibited | d-nb.infonih.govnih.gov |

Metabolic Pathway Disruption and Biomarker Research

Alterations in Fatty Acid Beta-Oxidation Pathways

Hypoglycin A is a protoxin, meaning it is not intrinsically toxic but is converted into a toxic substance within the body. wikipedia.org Following ingestion, this compound A is metabolized into methylenecyclopropylacetyl-CoA (MCPA-CoA). nih.govfortunejournals.comfortunejournals.com This metabolite is a potent inhibitor of several acyl-CoA dehydrogenases, enzymes that are essential for the breakdown of fatty acids (β-oxidation). wikipedia.orgresearchgate.net

The inhibition of these enzymes critically impairs the mitochondrial fatty acid β-oxidation pathway, a major source of energy, particularly during fasting. wikipedia.orgnih.gov This blockage disrupts the initial step of β-oxidation, preventing the body from utilizing fatty acids as an energy source. nih.govresearchgate.net Consequently, the body is forced to rely on its glycogen (B147801) stores for energy. wikipedia.org Once these limited glycogen reserves are depleted, the inhibition of gluconeogenesis by MCPA-CoA prevents the synthesis of new glucose, leading to severe and potentially fatal hypoglycemia. wikipedia.orgyoutube.com

A related compound, methylenecyclopropylglycine (B50705) (MCPG), undergoes a similar metabolic activation to form methylenecyclopropylformyl-CoA (MCPF-CoA). researchgate.net MCPF-CoA also disrupts fatty acid β-oxidation, although it is believed to inhibit a different stage of the pathway than MCPA-CoA. researchgate.netnih.gov The combined effect is a severe impairment of cellular energy production. nih.gov

Accumulation of Acylcarnitines and Dicarboxylic Acids

The enzymatic blockade in the β-oxidation pathway leads to a buildup of upstream metabolites. Specifically, there is a notable accumulation of acylcarnitines of various chain lengths in the blood. nih.gov Studies have observed significant increases in short-chain (C2-C5), medium-chain (C6-C13), and long-chain (C14-C20) acylcarnitines in individuals with this compound A toxicity. nih.gov This accumulation is a direct consequence of the inability to process fatty acids through the blocked metabolic pathway. medlineplus.govmdpi.com

Furthermore, the stalled β-oxidation process shunts the accumulating fatty acyl-CoAs towards alternative metabolic routes, such as peroxisomal ω-oxidation. bvsalud.org This alternative pathway results in the formation and subsequent urinary excretion of dicarboxylic acids. mdpi.com Commonly identified dicarboxylic acids in the urine of poisoned individuals include:

Hexanedioic acid (Adipic acid)

Octanedioic acid (Suberic acid)

Decanedioic acid (Sebacic acid) bvsalud.org

Research using labeled fatty acids has confirmed that these dicarboxylic acids originate from the incomplete oxidation of long-chain fatty acids. bvsalud.org

Formation and Excretion of Acylglycine Conjugates

To detoxify and eliminate the accumulating toxic metabolites, the body conjugates them with amino acids, primarily glycine (B1666218). The highly toxic MCPA-CoA is conjugated with glycine in the liver by the mitochondrial enzyme glycine-N-acylase. nih.gov This process forms water-soluble acylglycine conjugates that can be readily excreted in the urine. nih.govnih.gov These conjugates are considered specific biomarkers of exposure to this compound A and its analogues. acs.org

The conjugation of MCPA-CoA with glycine results in the formation of Methylenecyclopropylacetyl-Glycine (MCPA-Gly). nih.gov The detection of MCPA-Gly in urine is a definitive indicator of exposure to this compound A. nih.govacs.org In cases where individuals are exposed to both this compound A and MCPG, the concentration of MCPA-Gly in urine is typically higher than that of its counterpart, MCPF-Gly. acs.org

Similarly, the metabolite of MCPG, MCPF-CoA, is conjugated with glycine to form Methylenecyclopropylformyl-Glycine (MCPF-Gly). nih.gov The presence of MCPF-Gly in urine serves as a biomarker for exposure to MCPG. nih.gov Analytical methods have been developed to detect and quantify both MCPA-Gly and MCPF-Gly in human urine, providing a crucial tool for public health investigations into outbreaks of illnesses linked to the consumption of fruits containing these toxins. nih.gov

Profiling of Abnormal Metabolites in Biological Fluids

The diagnosis of this compound A poisoning is heavily reliant on the identification of a characteristic profile of abnormal metabolites in biological fluids like blood and urine. nih.gov The key biochemical indicators include severe hypoglycemia, metabolic acidosis, and an excess of medium-chain fatty acids in the urine. wikipedia.orgfortunejournals.com

Modern analytical techniques, often referred to as metabolomics, play a crucial role in identifying these biomarkers. nih.govmdpi.com Methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (GC-MS and LC-MS/MS) are employed for the quantitative analysis of specific metabolites. fortunejournals.comresearchgate.net

A comprehensive metabolic profile in a patient with this compound toxicity would typically reveal the following abnormalities:

| Biological Fluid | Abnormal Metabolite Profile |

| Blood | Elevated short, medium, and long-chain acylcarnitines nih.govSevere hypoglycemia wikipedia.orgMetabolic acidosis fortunejournals.com |

| Urine | Presence of MCPA-Glycine and MCPF-Glycine nih.govacs.orgElevated levels of dicarboxylic acids (adipic, suberic, sebacic) bvsalud.orgExcess of medium-chain fatty acids wikipedia.org |

This distinct metabolic signature is crucial for confirming a diagnosis, especially when a clear history of consuming unripe ackee or other toxin-containing fruits is unavailable. nih.govfortunejournals.com

Advanced Analytical and Experimental Methodologies in Hypoglycin Research

Chromatographic and Spectrometric Techniques for Hypoglycin and Metabolite Quantification

The accurate detection and quantification of this compound A (HGA), this compound B (HGB), methylenecyclopropylglycine (B50705) (MCPrG), and their toxic metabolites are crucial for understanding their presence in biological samples and plant materials. A variety of chromatographic and spectrometric techniques have been developed and refined for this purpose.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Toxins and MetabolitesUltra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is widely applied for the sensitive and rapid quantification of this compound toxins and their metabolites. A simple and sensitive UPLC-MS/MS method, developed without derivatization, has been validated for the quantification of HGA and MCPrG in maple samples. This method demonstrated a significantly low limit of quantification (LOQ) of 16.4 µg/kg for HGA, improving upon previous methodsmdpi.com. The chromatographic separation in such methods typically utilizes a Waters Acquity UPLC BEH C18 column with a binary mobile phase consisting of ammonium (B1175870) formate (B1220265) and formic acid in water and methanol, operating in multiple reaction monitoring (MRM) modemdpi.commdpi.com. For the determination of this compound A in ackee fruit, a UPLC-MS/MS method achieved a method quantification limit (MQL) of 1.9 µg/gfda.gov. Furthermore, UPLC-MS/MS enables the quantitative analysis of specific urinary metabolites, methylenecyclopropylformyl-glycine (MCPF-Gly) and methylenecyclopropylacetyl-glycine (MCPA-Gly), which serve as biomarkers for exposure to this compound A and MCPrG. This method, using an Agilent Zorbax SB-C18 column and mobile phases of 0.1% formic acid in water and acetonitrile, exhibits a linear range of 0.10 to 20 μg/mLnih.govcdc.gov. It also allows for the simultaneous quantification of HGA and MCPrG in human plasmacdc.gov.

Table 1: Key Parameters of UPLC-MS/MS Methods for this compound and Metabolites

| Analyte(s) | Sample Matrix | LOQ (HGA) | Column Type | Mobile Phase Components | Derivatization | Reference |

| HGA, MCPrG | Maple samples | 16.4 µg/kg | Waters Acquity UPLC BEH C18 | Ammonium formate, Formic acid, Water, Methanol | No | mdpi.com |

| HGA | Ackee fruit | 1.9 µg/g (MQL) | Acclaim™ Trinity™ Q1 (mixed-mode) | Water, Acetonitrile, Ammonium formate, Formic acid | No | fda.gov |

| MCPF-Gly, MCPA-Gly | Human urine | 0.10 µg/mL (LRL) | Agilent Zorbax SB-C18 | Formic acid, Water, Acetonitrile | No | nih.govcdc.gov |

| HGA, MCPrG | Human plasma | 1.00 ng/mL (HGA), 5.00 ng/mL (MCPrG) | Not specified | Not specified | No | cdc.gov |

In Vitro and Ex Vivo Experimental Models for Mechanistic Studies

In vitro and ex vivo experimental models are indispensable tools for dissecting the intricate mechanisms underlying this compound toxicity. These models allow for controlled investigation of cellular and biochemical pathways affected by this compound and its metabolites.

Ovine ruminal fluid batch cultures have been utilized as an ex vivo model to investigate the transformation of this compound A (HGA), this compound B (HGB), and methylenecyclopropylglycine (MCPrG) within the rumen environment and to assess their effects on microbial populations mdpi.comresearchgate.net. Studies using these cultures have shown a rapid decrease in HGA and MCPrG concentrations, along with a notable conversion of HGB to HGA mdpi.com.

For in vitro mechanistic studies, hepatocyte or myocyte cultures are employed to quantify the inhibition of β-oxidation enzymes by methylenecyclopropylacetyl-CoA (MCPA-CoA), the toxic metabolite of HGA. This inhibition can be assessed through spectrophotometric assays that measure acyl-CoA dehydrogenase activity . Such assays provide direct insights into the biochemical disruption caused by this compound metabolites.

Furthermore, equine skeletal myoblasts, cultured from muscle biopsies, serve as a valuable in vitro model to reproduce and study mitochondrial dysfunction induced by this compound toxins, such as methylenecyclopropylacetyl (MCPA) nih.gov. These primary myoblast cultures have been shown to respond to the incriminated toxins, making them suitable for investigating the pathological processes of atypical myopathy and for evaluating potential therapeutic candidates nih.gov. It is important to note that while rodent and rabbit models have been used, they may not fully replicate the rhabdomyolysis observed in horses following HGA intoxication, highlighting the importance of species-specific in vitro and ex vivo models for accurate mechanistic understanding nih.gov.

Table 2: Experimental Models for this compound Research

| Model Type | Specific Model/Cell Line | Purpose/Application | Key Findings/Insights | Reference |

| Ex Vivo | Ovine Ruminal Fluid Batch Cultures | Investigate transformation of HGA, HGB, MCPrG and effect on microorganisms | Rapid decrease of HGA and MCPrG; conversion of HGB to HGA observed | mdpi.comresearchgate.net |

| In Vitro | Hepatocyte or Myocyte Cultures | Quantify inhibition of β-oxidation enzymes by MCPA-CoA | Allows assessment of biochemical disruption via acyl-CoA dehydrogenase activity | |

| In Vitro | Equine Skeletal Myoblasts | Reproduce mitochondrial dysfunction; study atypical myopathy mechanisms; assess therapeutic candidates | Myoblasts respond to MCPA, aiding in understanding of pathological processes | nih.gov |

Isolated Tissue Preparations (e.g., Liver Slices, Diaphragm, Adipose Tissue) for Glucose and Amino Acid Metabolism Studies

Isolated tissue preparations have been instrumental in dissecting the direct metabolic effects of this compound A on glucose and amino acid metabolism. Early investigations utilized normal rat liver slices, rat diaphragm, and rat adipose tissue to study the in vitro effects of this compound A on glucose metabolism cdnsciencepub.com. These studies aimed to understand how this compound A influences the conversion of glucose into various metabolic products. For instance, the conversion of uniformly-labeled [U-14C]glucose into expired CO2, glycogen (B147801), and fatty acids has been studied using rat liver and "carcass" preparations to assess glucose utilization uu.nl.

Beyond glucose, the impact of this compound on amino acid metabolism has also been explored using isolated liver slices. Studies have demonstrated that this compound significantly inhibits the conversion of L-leucine-C14 to fatty acids, cholesterol, and CO2 in rat liver slices capes.gov.br. Similarly, the conversion of L-alanine-C14 and L-glutamic-acid-C14 to fatty acids was also inhibited by this compound capes.gov.br. Notably, no effects of this compound on the conversion of C14-amino acids into protein or glycogen were observed in these preparations capes.gov.br. These in vitro models provide a controlled environment to isolate the specific metabolic pathways affected by this compound, complementing more complex in vivo studies.

Mitochondrial Studies in Cellular Systems

Mitochondrial dysfunction is a hallmark of this compound toxicity, and cellular systems are widely used to investigate these effects. This compound A is a protoxin that is metabolized into toxic products, notably methylenecyclopropylacetyl-CoA (MCPA-CoA), within the mitochondria wikipedia.org. MCPA-CoA irreversibly inhibits various acyl-CoA dehydrogenases, particularly medium and short acyl-CoA dehydrogenases, thereby disrupting fatty acid β-oxidation and energy production within the mitochondria wikipedia.orgvettimes.com. This inhibition also impairs the carnitine-acyl-CoA transferase system, which is crucial for transporting long-chain fatty acids into the mitochondrion vettimes.com.

In Vivo Animal Models for Investigating Metabolic Perturbations

Rodent Models (e.g., Rats, Mice) for Biochemical and Metabolic Investigations

Rodent models, particularly rats and mice, have been extensively used to investigate the biochemical and metabolic perturbations induced by this compound. These models allow for the study of systemic effects that cannot be fully replicated in in vitro systems. For example, studies in fasted rats have evaluated the impact of compounds like isoleucine, which shares some hypoglycemic mechanisms, on glucose uptake and oxidation, as well as gluconeogenesis nih.gov. Oral administration of isoleucine in rats led to a decrease in plasma glucose levels and a significant increase in muscle glucose uptake, along with increased expiratory excretion of 14CO2 from [U-14C]glucose nih.gov. This indicates an increase in whole-body glucose oxidation nih.gov. Furthermore, isoleucine was found to inhibit glucose production in isolated hepatocytes when alanine (B10760859) was used as a glucogenic substrate, suggesting a reduction in hepatic gluconeogenesis nih.gov. These findings highlight the utility of rodent models in elucidating the complex interplay of metabolic pathways affected by hypoglycemic agents.

Equine Models for Acquired Multiple Acyl-CoA Dehydrogenase Deficiency Research

Equine models are critical for studying acquired multiple acyl-CoA dehydrogenase deficiency (MADD), also known as atypical myopathy, which is caused by the ingestion of this compound A from certain Acer species, such as sycamore maple seeds vettimes.commdpi.comuu.nlplos.org. Research in horses involves a combination of clinical observations, biochemical analyses, and histological examinations.

Diagnostic and research methodologies in equine MADD include:

Analysis of organic acids, glycine (B1666218) conjugates, and acylcarnitines in urine and serum: This is considered a gold standard for biochemical diagnosis researchgate.netnih.gov. Affected horses show increased excretion of various acylcarnitines (e.g., C2-, C3-, C4-, C5-, C6-, C8-, C8:1-, C10:1-, and C10:2-carnitine) and glycine conjugates (e.g., butyrylglycine, (iso)valerylglycine, hexanoylglycine), along with elevated lactic acid, ethylmalonic acid, and 2-methylsuccinic acid nih.gov. The presence of this compound A metabolites like methylenecyclopropylacetic acid (MCPA) in conjugated form in serum and urine is also a key indicator uu.nlresearchgate.net.

Enzyme activity measurement in muscle tissue: Deficiencies in short-chain, medium-chain, and isovaleryl-CoA dehydrogenases have been confirmed in muscle samples from horses with atypical myopathy nih.gov.

Quantification of this compound A and its metabolites: Methods such as liquid chromatography-mass spectrometry (LC-MS) are used to detect and quantify this compound A and its metabolites (e.g., methylenecyclopropylacetyl-carnitine) in biological samples like serum vettimes.commdpi.comuu.nl.

These comprehensive approaches in equine models have established a clear link between this compound A ingestion and the metabolic derangements characteristic of MADD.

Dairy Bovine Models for Toxin Carry-over Studies

Dairy bovine models are employed to investigate the potential transfer of this compound A and its metabolites into milk, addressing food safety concerns. A pilot study examined bulk raw milk samples from dairy farms, and measurable concentrations of this compound A were detected in milk from farms where cows had access to sycamore maple trees mdpi.comnih.gov. Concentrations of HGA in milk from one farm ranged from 120 to 489 nmol/L mdpi.comnih.gov.

Further studies have utilized liquid chromatography–tandem mass spectrometry (LC-MS/MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to analyze milk and urine samples from dairy cows after ingesting sycamore seedlings acs.orgnih.gov. While this compound A levels in milk were sometimes below the limit of quantification, metabolites of this compound A and methylenecyclopropylglycine (MCPrG) were detected in individual milk samples shortly after grazing acs.orgnih.gov. Urine samples consistently showed higher concentrations of conjugated HGA and MCPrG metabolites than milk, suggesting efficient excretion pathways acs.org. These studies indicate that ingested this compound can be transferred into milk, necessitating further carry-over investigations and stability assessments during milk processing mdpi.comnih.govacs.org.

Table 1: this compound A Concentrations in Dairy Cow Milk

| Farm No. | HGA Concentration (nmol/L) |

| 1 | 120, 489 |

| 2 | Not detectable |

| 3 | Not detectable |

| 4 | Not detectable |

| Source: mdpi.comnih.gov |

Method Validation and Analytical Performance Assessment for this compound Determination

Accurate and precise determination of this compound A in various matrices is crucial for research and safety assessments. Method validation studies rigorously evaluate the performance characteristics of analytical techniques.

Commonly employed analytical techniques include:

Reversed-Phase Liquid Chromatography (RP-LC) with UV detection: Early methods involved extracting this compound A from samples (e.g., ackee fruit) with ethanol-water, followed by derivatization with reagents like phenylisothiocyanate (PITC) or O-phthalaldehyde (OPA) to form detectable derivatives nih.govresearchgate.net. These derivatives are then separated by RP-LC and detected at low nanogram levels using a UV detector (e.g., at 254 nm) nih.gov.

Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher accuracy and is less prone to background interference compared to LC/UV methods fda.gov. LC-MS/MS allows for the direct determination of underivatized this compound A using mixed-mode columns, significantly simplifying sample preparation fda.govnih.gov. Two MS-MS transitions are typically monitored for each target compound to ensure true positive identification fda.gov. Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry has also been used for rapid quantification of underivatized amino acids, including this compound A, in plasma fda.gov.

Validation parameters assessed for this compound determination methods include:

Accuracy: Measured as the mean theoretical recovery of spiked samples. For example, a method for this compound A in ackee fruit showed mean percent recoveries ranging from 94.37% to 129.18% for spike levels between 48.4 and 403.2 µg HG-A/g nih.gov. A novel LC-MS method for plant material reported accuracy between 84% and 94% nih.gov.

Precision: Expressed as the coefficient of variation (%CV). For the ackee fruit method, %CV ranged from 1.35% to 11.86% across different spike levels nih.gov. The novel LC-MS method for plant material showed precision between 3% and 16% nih.gov.

Linearity and Range: Assessed by analyzing standard curves. A mean linear range R² of 0.999 has been reported for LC-MS based methods nih.gov.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The method detection limit (MDL) for this compound A in ackee fruit was calculated using replicates of the lowest calibration standard fda.gov. A novel LC-MS method achieved an LOQ of 0.5 µg/g in plant material, halving the previous limit nih.gov. The limit of detection for this method was established at 0.001 µg/mL nih.gov.

Specificity and Reproducibility: Specificity is assessed by analyzing procedure blanks, while reproducibility is evaluated through inter-day analyses nih.govbiorxiv.org.

Table 2: Validation Parameters for this compound A Determination Methods

| Parameter | RP-LC/UV (Ackee Fruit) nih.gov | LC-MS (Plant Material) nih.gov |

| Accuracy | 94.37-129.18% | 84-94% |

| Precision (%CV) | 1.35-11.86% | 3-16% |

| Linearity (R²) | Not specified, but implied | 0.999 |

| LOQ | Not explicitly stated | 0.5 µg/g |

| LOD | Not explicitly stated | 0.001 µg/mL |

These rigorous validation processes ensure the reliability and robustness of analytical methods for this compound determination, supporting both fundamental research and practical applications in food safety and animal health.

Translational Research and Theoretical Applications in Biochemical Science

Hypoglycin as a Biochemical Probe for Fatty Acid Oxidation and Gluconeogenesis Pathways

This compound A functions as a protoxin, meaning its toxicity manifests after metabolic conversion within the body wikipedia.org. Upon ingestion, this compound A is metabolized into methylenecyclopropylacetyl-CoA (MCPA-CoA) wikipedia.orgwikipedia.orgnih.gov. This metabolite is a potent inhibitor of several acyl-CoA dehydrogenases, a class of enzymes crucial for the β-oxidation of fatty acids wikipedia.orgfortunejournals.comdrugbank.com. Specifically, MCPA-CoA forms an irreversible complex with the FAD cofactor of these enzymes, thereby disabling them wikipedia.org.

The inhibition of fatty acid β-oxidation by MCPA-CoA has profound downstream effects. Fatty acid oxidation is essential for providing acetyl-CoA, which is a substrate for the Krebs cycle and also plays a critical role in supplying energy (ATP) and allosteric activation for gluconeogenesis mdpi.commdpi.comnih.gov. By disrupting fatty acid metabolism, MCPA-CoA indirectly impairs hepatic gluconeogenesis, the process by which the liver synthesizes glucose from non-carbohydrate precursors wikipedia.orgwikipedia.orgnih.gov. This dual inhibition leads to a rapid depletion of glycogen (B147801) stores, followed by severe hypoglycemia, as the body is unable to generate sufficient glucose through either glycogenolysis or gluconeogenesis wikipedia.orgnih.gov.

The precise mechanism by which this compound A and its metabolites interfere with these pathways makes them valuable biochemical probes. Researchers can utilize these compounds to selectively inhibit specific steps in fatty acid oxidation and gluconeogenesis in experimental models, thereby elucidating the intricate regulatory mechanisms and interdependencies within these metabolic networks. For instance, the accumulation of medium-chain fatty acids and the presence of non-ketotic hypoglycemia are characteristic indicators of impaired fatty acid oxidation, which can be experimentally induced and studied using this compound wikipedia.orgwikipedia.orgmdpi.com.

Structure-Activity Relationship Studies for Analog Design and Development

This compound A is a non-proteinogenic α-amino acid characterized by a methylenecyclopropyl group fortunejournals.com. Its chemical structure is 3-[(1R)-2-methylidenecyclopropyl]-L-alanine, and it exists as a mixture of diastereoisomers with L configuration at the amino-bearing carbon wikipedia.orgfortunejournals.com. A related compound, methylenecyclopropylglycine (B50705) (MCPrG), is a homologue of this compound A, also found in certain plants and implicated in similar toxic effects wikipedia.orgresearchgate.net.

Informing Research into Endogenous Metabolic Disorders

The metabolic derangements induced by this compound closely mimic certain inherited metabolic disorders (IMDs), particularly those affecting fatty acid oxidation and gluconeogenesis wikipedia.orgchmnu.edu.uacdc.gov. Conditions such as fatty acid oxidation disorders (FAODs), glycogen storage disorders (GSDs), and gluconeogenesis defects can present with symptoms like non-ketotic hypoglycemia, hyperammonemia, and liver dysfunction wikipedia.orgchmnu.edu.uacdc.gov.

This compound toxicity provides an experimental model to study the pathophysiology of these endogenous conditions. The inhibition of acyl-CoA dehydrogenases by this compound's metabolites leads to the accumulation of specific acylcarnitine species and dicarboxylic acids, which are also diagnostic markers for various FAODs wikipedia.orgwikipedia.orgnih.gov. By observing the biochemical profiles and clinical manifestations in this compound-exposed experimental systems, researchers can gain deeper insights into the mechanisms underlying these genetic metabolic diseases. This understanding can contribute to improved diagnostic strategies, identification of novel therapeutic targets, and the development of better management protocols for patients suffering from these rare but severe inherited conditions.

Counteracting Biochemical Mechanisms: Experimental Approaches (e.g., Riboflavin (B1680620), Glycine (B1666218), Methylene (B1212753) Blue in Experimental Models)

Experimental approaches to counteract the biochemical mechanisms of this compound toxicity primarily focus on ameliorating the severe hypoglycemia and metabolic acidosis.

Glucose: The most direct and critical intervention is the administration of glucose, often intravenously. This aims to bypass the impaired gluconeogenesis and provide an immediate energy source, thereby preventing severe hypoglycemia and its associated neurological complications wikipedia.org.

Glycine: Research has demonstrated the antagonism of this compound toxicity by glycine in experimental models wikipedia.org. Glycine is involved in the conjugation of methylenecyclopropylacetic acid (MCPA), a toxic metabolite of this compound A, to form methylenecyclopropylacetyl-glycine (MCPA-Gly) nih.govwikipedia.org. This conjugation pathway facilitates the detoxification and excretion of the toxic metabolite, thus reducing its inhibitory effects on fatty acid oxidation enzymes wikipedia.org.

Riboflavin: Riboflavin (Vitamin B2) is a precursor to flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN), which are essential cofactors for numerous flavoproteins, including the acyl-CoA dehydrogenases inhibited by this compound's metabolites wikipedia.orgmdpi.comwikipedia.org. While direct experimental evidence of riboflavin counteracting this compound toxicity was not extensively detailed in the provided search results, the theoretical basis for its potential role lies in its ability to support the function of these crucial enzymes. Supplementation with riboflavin could potentially help maintain or restore the activity of FAD-dependent enzymes, thereby supporting fatty acid oxidation and gluconeogenesis pathways that are compromised by this compound.

Methylene Blue: Although methylene blue is a known redox indicator and has various medicinal uses, including treating methemoglobinemia fishersci.comnih.gov, direct experimental evidence detailing its specific counteracting mechanisms against this compound toxicity in experimental models was not found within the scope of the provided search results.

Q & A

Q. What laboratory parameters are clinically significant for detecting Hypoglycin A toxicity in human patients?

this compound A toxicity disrupts gluconeogenesis and mitochondrial fatty acid oxidation, leading to metabolic acidosis and hypoglycemia. Key laboratory indicators include:

- Elevated phosphorus (86% of patients, 95% CI 1.74–2.73 mg/dL)

- Increased anion gap (97%, 95% CI 24.26–29.05)

- Elevated AST (79%, 95% CI 37.97–73.06 U/L)

- Decreased bicarbonate (95%, 95% CI 13.02–16.56 mmol/L)

- Reduced lymphocyte count (92%, 95% CI 7.49–12.81 ×10³/µL)

These parameters, combined with hypoglycemia, enable rapid screening in resource-limited settings where advanced toxin detection (e.g., HPLC) is unavailable .

Q. What methodologies are recommended for quantifying this compound A in biological samples?

High-Performance Liquid Chromatography (HPLC) and tandem mass spectrometry (HPLC-MS/MS) are gold standards for detecting this compound A and its metabolite, methylenecyclopropylglycine (MCPA). These methods achieve high sensitivity (e.g., detection limits of 0.5–1.0 µg/g in litchi arils) and are validated for plant and serum matrices. However, clinical adoption remains limited due to equipment costs and technical expertise requirements .

Q. How does this compound A inhibit gluconeogenesis at the molecular level?

this compound A is metabolized to methylenecyclopropane acetyl-CoA (MCPA-CoA), which irreversibly inhibits acyl-CoA dehydrogenases (e.g., isovaleryl-CoA dehydrogenase). This disrupts β-oxidation, depleting ATP and NADH stores required for gluconeogenesis. The resultant hypoglycemia and accumulation of toxic acyl-carnitines exacerbate metabolic acidosis .

Advanced Research Questions

Q. How can conflicting epidemiological data on this compound A toxicity be resolved in study design?

Discrepancies in case reports (e.g., variable mortality rates) often stem from:

- Sampling bias : Studies in endemic regions (e.g., Jamaica) overrepresent severe cases .

- Toxin variability : this compound A concentrations in Blighia sapida (ackee) and Acer pseudoplatanus (sycamore seeds) fluctuate seasonally and with ripeness .

- Diagnostic limitations : Reliance on clinical signs vs. toxin quantification .

Mitigation strategies:

- Use prospective cohort studies with standardized toxin quantification (HPLC-MS/MS) .

- Include geospatial analysis of toxin distribution in plant sources .

Q. What experimental models are suitable for establishing causality in this compound A-induced myopathy?

- Equine models : Administering this compound A to horses replicates seasonal pasture myopathy, with histopathological findings (e.g., rhabdomyolysis) mirroring human cases. Dose-response studies are needed to define toxic thresholds .

- In vitro assays : Hepatocyte or myocyte cultures exposed to MCPA-CoA can quantify inhibition of β-oxidation enzymes (e.g., via spectrophotometric assays for acyl-CoA dehydrogenase activity) .

Q. How can multi-omics approaches elucidate this compound A’s metabolic disruptions?

- Metabolomics : Profile serum acyl-carnitines and organic acids to map blocked pathways (e.g., elevated butyrylcarnitine indicates IVD enzyme inhibition) .

- Proteomics : Identify post-translational modifications in mitochondrial enzymes (e.g., acetylation of isovaleryl-CoA dehydrogenase) .

- Transcriptomics : Compare gene expression in toxin-exposed vs. control tissues to pinpoint compensatory mechanisms (e.g., upregulated gluconeogenic genes) .

Methodological and Study Design Considerations

What frameworks are recommended for formulating research questions on this compound A’s pathophysiology?

Apply the FINER criteria :

- Feasible : Prioritize studies using accessible biomarkers (e.g., anion gap, AST) for field settings .

- Novel : Investigate understudied aspects (e.g., genetic susceptibility to toxicity).

- Ethical : Ensure compliance with NIH guidelines for preclinical models (e.g., justified sample sizes) .

- Relevant : Align with WHO priorities for toxin surveillance in endemic regions .

Q. How should researchers address limitations in retrospective this compound A toxicity studies?

Common limitations include small sample sizes (n = 35–38 in key studies) and missing demographic data . Solutions:

- Multi-center collaborations : Pool data across regions (e.g., Caribbean, Asia) .

- Machine learning : Train models on existing lab parameters to predict toxicity in incomplete datasets .

Data Interpretation Challenges

Q. Why do some patients with this compound A exposure remain asymptomatic despite biochemical abnormalities?

Proposed hypotheses:

Q. How can researchers reconcile contradictory findings in this compound A’s role in neurodegenerative diseases?

While in vitro studies suggest neurotoxicity, human evidence is lacking. Recommendations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.